molecular formula C20H23NO2 B12719176 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- CAS No. 88763-40-0

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-phenyl-, (4a-alpha,5-beta,9b-alpha)-

Cat. No.: B12719176
CAS No.: 88763-40-0
M. Wt: 309.4 g/mol
InChI Key: BGQXKZRKKPYQFP-GKCIPKSASA-N
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Description

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- is a complex organic compound with a unique structure that combines elements of indene and pyridine

Preparation Methods

The synthesis of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- involves multiple steps, typically starting with the preparation of the indene and pyridine precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions may involve halogenation or nitration, depending on the desired functional group modifications.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or iron chloride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar compounds include other indeno-pyridine derivatives, which share structural similarities but differ in their functional groups and overall properties. These compounds may include:

  • 1H-Indeno(1,2-b)pyridine-3-carboxylic acid
  • 2,3,4,4a,5,9b-Hexahydro-1H-indeno[1,2-b]pyridine

The uniqueness of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-phenyl-, (4a-alpha,5-beta,9b-alpha)- lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

88763-40-0

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

(4aS,5R,9bS)-7,8-dimethoxy-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine

InChI

InChI=1S/C20H23NO2/c1-22-17-11-15-16(12-18(17)23-2)20-14(9-6-10-21-20)19(15)13-7-4-3-5-8-13/h3-5,7-8,11-12,14,19-21H,6,9-10H2,1-2H3/t14-,19-,20-/m0/s1

InChI Key

BGQXKZRKKPYQFP-GKCIPKSASA-N

Isomeric SMILES

COC1=C(C=C2[C@@H]3[C@@H](CCCN3)[C@@H](C2=C1)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C2C3C(CCCN3)C(C2=C1)C4=CC=CC=C4)OC

Origin of Product

United States

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